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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Infigratinib-
d3, a deuterated analog of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor,
Infigratinib. Understanding the solubility of this compound is critical for its application in
preclinical research, formulation development, and various in vitro and in vivo studies. This
document outlines available solubility data, presents a standard experimental protocol for
solubility determination, and illustrates the relevant biological pathway to provide context for its
mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a key physicochemical property that influences its handling,
formulation, and bioavailability. Below is a summary of the available solubility data for
Infigratinib-d3 and its non-deuterated parent compound, Infigratinib, in various solvent

systems.
Table 1: Solubility of Infigratinib-d3
Solvent Concentration Molar Equivalent Conditions
Dimethyl Sulfoxide Requires sonication
12 mg/mL 21.30 mM )
(DMSO) and warming[1][2]
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Solvent System Concentration Molar Equivalent

Aqueous Media (at 37°C)[3]

pH 1.0 & 2.0 (HCI) <1 mg/mL
pH 3.0 & 4.5 (Buffer) up to 1.7 mg/mL ~3.03 mM
pH 6.8 (Buffer) < 0.0005 mg/mL <0.89 uM

Formulation Vehicles[4]

10% DMSO >> 90% Corn Oil = 1.67 mg/mL = 2.98 mM

10% DMSO >> 40% PEG300
>> 5% Tween-80 >> 45% > 1.57 mg/mL =>2.80 mM

Saline

5% DMSO >> 40% PEG300
>> 5% Tween-80 >> 50% = 0.6 mg/mL 2 1.07 mM

Saline

5% DMSO >> 95% (20% SBE-

. ) > 0.6 mg/mL >1.07 mM
B-CD in Saline)

Note: The FDA has classified Infigratinib as a low solubility, low permeability drug substance
(BCS Class IV)[3].

Experimental Protocol for Solubility Determination

While a specific, detailed protocol for the cited Infigratinib-d3 solubility data is not publicly
available, a standard and widely accepted methodology for determining the equilibrium
solubility of a crystalline compound is the isothermal shake-flask method. This approach
ensures that the solution reaches equilibrium, providing a reliable measure of thermodynamic
solubility.

Objective

To determine the equilibrium solubility of Infigratinib-d3 in a selected solvent at a controlled
temperature.
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Materials and Equipment

« Infigratinib-d3 (crystalline solid)

e Solvent of interest (e.g., DMSO, water, buffer of specific pH)
e Analytical balance

o Glass vials with screw caps

o Orbital shaker with temperature control

e Centrifuge

e Syringe filters (e.g., 0.22 um PVDF)

o High-Performance Liquid Chromatography (HPLC) system with a suitable column and
detector

e Volumetric flasks and pipettes

Methodology

o Preparation: An excess amount of Infigratinib-d3 is added to a series of glass vials. This
ensures that a saturated solution is achieved with undissolved solid remaining.

o Solvent Addition: A precise volume of the pre-equilibrated solvent is added to each vial.

» Equilibration: The vials are sealed and placed in an orbital shaker set to a constant
temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a
predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The
attainment of equilibrium can be confirmed by taking measurements at multiple time points
(e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

» Phase Separation: After equilibration, the samples are removed from the shaker and left
undisturbed to allow the excess solid to settle. The samples are then centrifuged at high
speed to pellet any remaining suspended solid particles.
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o Sample Collection and Dilution: A clear aliquot of the supernatant is carefully collected,
avoiding any disturbance of the solid pellet. The collected supernatant is immediately filtered
through a syringe filter to remove any fine particulates.

o Quantification: The filtered supernatant is then appropriately diluted with a suitable mobile
phase or solvent. The concentration of Infigratinib-d3 in the diluted sample is determined
using a validated HPLC method by comparing its peak area to a standard curve prepared
with known concentrations of the compound.

» Calculation: The solubility is calculated from the measured concentration, taking into account
the dilution factor, and is typically expressed in mg/mL or mM.

For compounds with poor solubility, like Infigratinib-d3 in DMSO, the protocol may be
augmented with sonication and gentle warming to facilitate the dissolution process, followed by
the equilibration period at the target temperature[1][2].

Biological Context: FGFR Signaling Pathway

Infigratinib is a potent, ATP-competitive kinase inhibitor that targets FGFRs 1, 2, and 3.[5][6]
These receptors are key players in various cellular processes, and their aberrant activation
through gene fusions, mutations, or amplifications can drive the growth and survival of
malignant cells.[7][8] Infigratinib exerts its therapeutic effect by binding to the ATP-binding
pocket of FGFRs, thereby blocking downstream signaling cascades.[5] The diagram below
illustrates this mechanism.

Figure 1. Simplified schematic of the FGFR signaling pathway and the inhibitory action of
Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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